molecular formula C21H20BrN3O3S2 B394595 4-BROMO-N-{2-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE

4-BROMO-N-{2-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE

Cat. No.: B394595
M. Wt: 506.4g/mol
InChI Key: JYHCYPBDADINMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-N-{2-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a bromine atom and a benzothiazole moiety, which is further functionalized with a tetrahydrofuranyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 4-BROMO-N-{2-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Tetrahydrofuranyl Group: The tetrahydrofuranyl group can be introduced via nucleophilic substitution reactions using tetrahydrofuran derivatives.

    Bromination: The bromine atom is introduced through electrophilic aromatic substitution using bromine or a brominating agent.

    Amidation: The final step involves the formation of the benzamide linkage through the reaction of the benzothiazole derivative with a suitable amine and a coupling reagent such as EDCI or DCC.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

4-BROMO-N-{2-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pH conditions.

Scientific Research Applications

4-BROMO-N-{2-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-BROMO-N-{2-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, thereby affecting metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Similar compounds to 4-BROMO-N-{2-[({[(OXOLAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE include:

    2-bromo-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide: This compound features a thiadiazole ring instead of a benzothiazole ring.

    3-bromo-N-(2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)benzamide: This compound contains a trifluoromethyl group and a hydrazino linkage.

    4-bromo-N-((2E)-3-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene)benzamide: This compound has a phenylethyl group and a different substitution pattern on the benzothiazole ring.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20BrN3O3S2

Molecular Weight

506.4g/mol

IUPAC Name

4-bromo-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C21H20BrN3O3S2/c22-14-5-3-13(4-6-14)20(27)24-15-7-8-17-18(10-15)30-21(25-17)29-12-19(26)23-11-16-2-1-9-28-16/h3-8,10,16H,1-2,9,11-12H2,(H,23,26)(H,24,27)

InChI Key

JYHCYPBDADINMB-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.